2-(3-Pyrazolyl)ethanamine dihydrochloride 2-(3-Pyrazolyl)ethanamine dihydrochloride Betazole Hydrochloride is the hydrochloride salt form of betazole, a histamine H2 receptor agonist with diagnostic application. Betazole selectively targets and binds to the H2 receptor, thereby mimicking the effect of histamine on these receptors. This may lead to an increase in gastric secretions. Betazole can be used in gastric function tests.
Brand Name: Vulcanchem
CAS No.: 138-92-1
VCID: VC0521051
InChI: InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H
SMILES: C1=C(NN=C1)CCN.Cl.Cl
Molecular Formula: C5H10ClN3
Molecular Weight: 147.60 g/mol

2-(3-Pyrazolyl)ethanamine dihydrochloride

CAS No.: 138-92-1

Cat. No.: VC0521051

Molecular Formula: C5H10ClN3

Molecular Weight: 147.60 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(3-Pyrazolyl)ethanamine dihydrochloride - 138-92-1

Specification

CAS No. 138-92-1
Molecular Formula C5H10ClN3
Molecular Weight 147.60 g/mol
IUPAC Name 2-(1H-pyrazol-5-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H
Standard InChI Key HLJRAERMLKNULP-UHFFFAOYSA-N
SMILES C1=C(NN=C1)CCN.Cl.Cl
Canonical SMILES C1=C(NN=C1)CCN.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound features a pyrazole ring linked to an ethylamine group, with two hydrochloride moieties enhancing solubility. Its IUPAC name is 2-(1H-pyrazol-3-yl)ethanamine dihydrochloride, and its structural formula is represented as:
ClH3N+CH2CH2C3H2N2Cl\text{Cl}^- \cdot \text{H}_3\text{N}^+-\text{CH}_2-\text{CH}_2-\text{C}_3\text{H}_2\text{N}_2 \cdot \text{Cl}^-
Key properties include:

PropertyValueSource
Molecular Weight184.06 g/mol
Solubility37 mg/mL in water
Melting Point224–226°C
Storage Conditions2–8°C in dry, dark environments

The dihydrochloride form improves stability and bioavailability compared to the free base .

Synthesis and Production Methods

Traditional Chemical Synthesis

Early routes involved cyclocondensation of β-keto esters with hydrazines, followed by amine functionalization and hydrochlorination . For example, tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates were deprotected using HCl/EtOAc to yield the target compound .

Biocatalytic Approaches

A 2021 study demonstrated a one-pot enzymatic cascade using horse liver alcohol dehydrogenase (HLADH) and Halomonas elongata ω-transaminase (HeWT) to convert 2-(1H-pyrazol-3-yl)ethanol to betazole with 75% molar conversion . Lactobacillus pentosus NADH oxidase (LpNOX) enabled NAD⁺ recycling, enhancing reaction efficiency .

Pharmacological Profile

Mechanism of Action

Betazole acts as a selective H₂ receptor agonist, mimicking histamine’s effects on gastric parietal cells without activating H₁ or H₃ receptors . This specificity avoids systemic side effects like vasodilation, making it preferable for diagnostic use .

Pharmacokinetics

  • Absorption: Rapid and complete via intramuscular or oral routes .

  • Protein Binding: >99%, primarily to serum albumin.

  • Metabolism: Hepatic cytochrome P450 enzymes, yielding inactive metabolites.

  • Half-Life: 2–3 hours in humans .

Clinical and Diagnostic Applications

Gastric Function Testing

Betazole hydrochloride (0.1 mg/kg) is used to assess maximal gastric acid output in conditions like Zollinger-Ellison syndrome. A secretion >60% of the post-stimulation maximum confirms diagnosis . Compared to histamine, betazole reduces adverse events (e.g., headache incidence drops from 30% to <5%) .

Drug Efficacy Evaluation

H₂ antagonists like nizatidine are tested by measuring betazole-induced acid suppression. A 1961 JAMA study showed oral and intramuscular betazole yielded equivalent acid output (p > 0.05), validating oral administration .

Toxicological Considerations

Acute Toxicity

Animal studies indicate an LD₅₀ of 2.34 g/kg in rats. Hepatotoxicity and neurotoxicity occur at doses >50 mg/kg due to mitochondrial dysfunction.

Chronic Exposure Risks

Prolonged use may cause gastric mucosal hyperplasia. A 2014 study noted elevated serum transaminases in 8% of patients after repeated dosing.

Recent Research Advances

Neurological Applications

In vitro models demonstrate sigma-1 receptor modulation, enhancing acetylcholine release by 40% in rat hippocampi . This suggests potential for cognitive disorder therapies .

Future Perspectives

Structural Optimization

Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole C4 position could improve H₂ receptor affinity. Computational models predict a 2.3-fold potency increase.

Green Chemistry Initiatives

Continuous flow reactors coupled with immobilized enzymes (e.g., HLADH@SiO₂) may boost betazole synthesis efficiency to >90% yield while reducing waste .

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